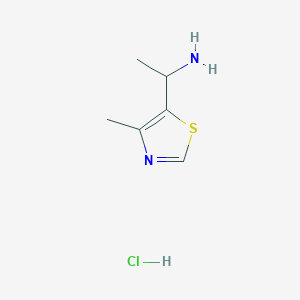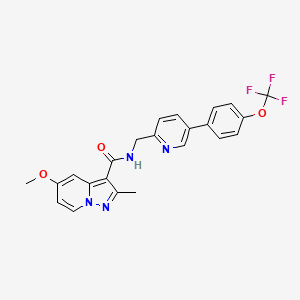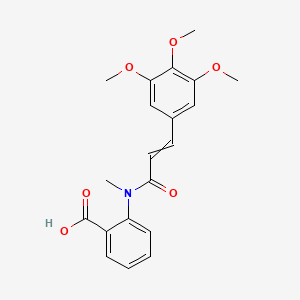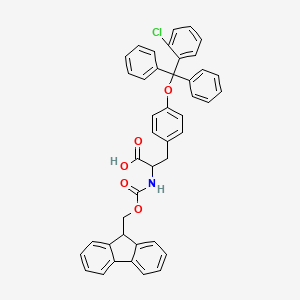
Ethyl b-D-thioxylopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl b-D-thioxylopyranoside is a significant compound in the field of biomedicine, known for its role as a molecular probe in studying biological mechanisms. It is a monosaccharide derivative with the molecular formula C7H14O4S and a molecular weight of 194.25 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl b-D-thioxylopyranoside can be synthesized through various synthetic routes. One common method involves the reaction of ethyl alcohol with thioxylopyranoside under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using cGMP (current Good Manufacturing Practice) standards. This involves large-scale synthesis in cleanroom environments with stringent quality control measures to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl b-D-thioxylopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Aplicaciones Científicas De Investigación
Ethyl b-D-thioxylopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed as a molecular probe to study biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl b-D-thioxylopyranoside involves its interaction with specific molecular targets and pathways. It acts as a molecular probe, binding to certain proteins or enzymes and altering their activity. This interaction can help elucidate the underlying mechanisms of various biological processes.
Comparación Con Compuestos Similares
Ethyl b-D-thioxylopyranoside can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Propyl b-D-thioxylopyranoside: Similar structure but with a propyl group instead of an ethyl group.
Butyl b-D-thioxylopyranoside: Similar structure but with a butyl group instead of an ethyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the varying alkyl groups attached to the thioxylopyranoside moiety.
Propiedades
Fórmula molecular |
C7H14O4S |
|---|---|
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-ethylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O4S/c1-2-12-7-6(10)5(9)4(8)3-11-7/h4-10H,2-3H2,1H3/t4-,5+,6-,7+/m1/s1 |
Clave InChI |
INHTVDLGULFITI-UCROKIRRSA-N |
SMILES isomérico |
CCS[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
SMILES canónico |
CCSC1C(C(C(CO1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B15145706.png)


![Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]-](/img/structure/B15145717.png)


![5-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid; dicha](/img/structure/B15145730.png)
![5-[(4-Ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15145738.png)


![1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione](/img/structure/B15145763.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B15145790.png)

